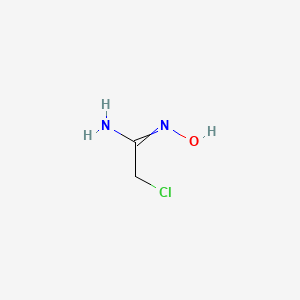![molecular formula C7H9ClN2 B1351083 N-[(2-氯吡啶-4-基)甲基]-N-甲胺 CAS No. 748187-76-0](/img/structure/B1351083.png)
N-[(2-氯吡啶-4-基)甲基]-N-甲胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(2-Chloropyridin-4-yl)methyl]-N-methylamine is a useful research compound. Its molecular formula is C7H9ClN2 and its molecular weight is 156.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-[(2-Chloropyridin-4-yl)methyl]-N-methylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[(2-Chloropyridin-4-yl)methyl]-N-methylamine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
新型化合物的合成
该化合物可用于合成新型化合物。 例如,它已用于制备有机硫化合物 . 这些化合物在各种应用中均显示出良好的功效 .
杀虫剂开发
“N-[(2-氯吡啶-4-基)甲基]-N-甲胺”已被用于开发新型杀虫剂 . 特别是,它已被用于合成对昆虫具有高活性的邻氨基苯甲酰胺 .
作物保护
在作物保护领域,该化合物已用于合成基于亚砜胺和亚砜胺的杀虫剂 . 这些杀虫剂已显示出高水平的功效,并被考虑用于作物保护 .
抗纤维化活性
研究表明,使用“N-[(2-氯吡啶-4-基)甲基]-N-甲胺”合成的化合物显示出比某些现有治疗方法更好的抗纤维化活性 . 这表明其在纤维化疾病治疗中的潜在应用 .
生物等排体开发
该化合物已用于生物等排体的开发 . 生物等排体是指具有类似物理或化学性质的化合物,可用于增强药物的吸收、分布、代谢和排泄 (ADME) 特性 .
化学研究
“N-[(2-氯吡啶-4-基)甲基]-N-甲胺”用于化学研究,特别是在杂环的研究中 . 杂环是一类有机化合物,其环状结构至少由两种不同的元素组成 .
作用机制
Target of Action
The primary target of N-[(2-Chloropyridin-4-yl)methyl]-N-methylamine, also known as 4-Pyridinemethanamine,2-chloro-N-methyl-, is LOXL2 (Lysyl Oxidase-Like 2) . LOXL2 is an enzyme that plays a crucial role in the crosslinking of collagens and elastin in the extracellular matrix, contributing to tissue remodeling and fibrosis.
Mode of Action
This compound acts as a selective inhibitor of LOXL2 . It binds to the LOXL2 enzyme, inhibiting its activity. This inhibition prevents the normal crosslinking of collagen and elastin, thereby affecting the structural integrity of the extracellular matrix.
Biochemical Pathways
The inhibition of LOXL2 disrupts the normal functioning of the extracellular matrix (ECM) . The ECM is a complex network of proteins and polysaccharides, providing structural and biochemical support to surrounding cells. By inhibiting LOXL2, the crosslinking of collagen and elastin is affected, leading to alterations in the ECM’s structure and function .
Result of Action
The inhibition of LOXL2 by N-[(2-Chloropyridin-4-yl)methyl]-N-methylamine can lead to changes in the structure and function of the ECM. This could potentially influence various biological processes, including cell adhesion, cell migration, and tissue remodeling. The exact molecular and cellular effects would depend on the specific context and environment in which the compound is used .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-[(2-Chloropyridin-4-yl)methyl]-N-methylamine. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with LOXL2. Additionally, the cellular environment, including the type of cells and the state of the ECM, can also influence the compound’s efficacy .
生化分析
Biochemical Properties
N-[(2-Chloropyridin-4-yl)methyl]-N-methylamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with nicotinic acetylcholine receptors (nAChRs), leading to changes in receptor activity and downstream signaling pathways . Additionally, N-[(2-Chloropyridin-4-yl)methyl]-N-methylamine can act as a substrate or inhibitor for specific enzymes, affecting their catalytic activity and overall biochemical processes.
Cellular Effects
The effects of N-[(2-Chloropyridin-4-yl)methyl]-N-methylamine on various cell types and cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, N-[(2-Chloropyridin-4-yl)methyl]-N-methylamine has been shown to affect the expression of genes involved in neurotransmission, leading to alterations in neuronal activity and communication . Furthermore, this compound can impact cellular metabolism by interacting with key metabolic enzymes and pathways, resulting in changes in energy production and utilization.
Molecular Mechanism
At the molecular level, N-[(2-Chloropyridin-4-yl)methyl]-N-methylamine exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as receptors and enzymes. For instance, this compound can bind to nicotinic acetylcholine receptors, leading to receptor activation or inhibition and subsequent changes in cellular signaling . Additionally, N-[(2-Chloropyridin-4-yl)methyl]-N-methylamine can modulate enzyme activity by acting as an inhibitor or activator, thereby influencing biochemical reactions and metabolic pathways.
Temporal Effects in Laboratory Settings
The effects of N-[(2-Chloropyridin-4-yl)methyl]-N-methylamine can change over time in laboratory settings. This compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that N-[(2-Chloropyridin-4-yl)methyl]-N-methylamine can degrade over time, leading to a decrease in its activity and effectiveness . Additionally, long-term exposure to this compound can result in changes in cellular function, including alterations in gene expression and metabolic processes.
Dosage Effects in Animal Models
The effects of N-[(2-Chloropyridin-4-yl)methyl]-N-methylamine vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function and overall health. At higher doses, N-[(2-Chloropyridin-4-yl)methyl]-N-methylamine can exhibit toxic or adverse effects, including changes in behavior, organ function, and metabolic processes . It is essential to determine the appropriate dosage to minimize potential risks and maximize the compound’s benefits.
Metabolic Pathways
N-[(2-Chloropyridin-4-yl)methyl]-N-methylamine is involved in various metabolic pathways, interacting with specific enzymes and cofactors. This compound can influence metabolic flux and metabolite levels by modulating enzyme activity and biochemical reactions . For example, N-[(2-Chloropyridin-4-yl)methyl]-N-methylamine can act as a substrate for certain enzymes, leading to the production of specific metabolites and changes in overall metabolic processes.
Transport and Distribution
The transport and distribution of N-[(2-Chloropyridin-4-yl)methyl]-N-methylamine within cells and tissues are critical for its activity and function. This compound can interact with transporters and binding proteins, influencing its localization and accumulation in specific cellular compartments . Additionally, the distribution of N-[(2-Chloropyridin-4-yl)methyl]-N-methylamine can affect its overall effectiveness and potential side effects.
Subcellular Localization
N-[(2-Chloropyridin-4-yl)methyl]-N-methylamine’s subcellular localization plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization of N-[(2-Chloropyridin-4-yl)methyl]-N-methylamine can influence its interactions with biomolecules and its overall biochemical effects.
属性
IUPAC Name |
1-(2-chloropyridin-4-yl)-N-methylmethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2/c1-9-5-6-2-3-10-7(8)4-6/h2-4,9H,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIBLXLUVASMQFM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=NC=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20383180 |
Source


|
| Record name | 1-(2-Chloropyridin-4-yl)-N-methylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20383180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
748187-76-0 |
Source


|
| Record name | 1-(2-Chloropyridin-4-yl)-N-methylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20383180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(1,2-diphenylbut-1-enyl)phenoxy]-N-methyl-N-(2-methylsulfonylsulfanylethyl)ethanamine](/img/structure/B1351003.png)
![5-[(3-Bromo-4-hydroxyphenyl)methylidene]-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1351005.png)



![1-[2-Nitro-4-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B1351020.png)

![5-(Bromomethyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B1351024.png)





